N-α-Z-L-asparagine ethyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
294.3 |
|---|---|
Origin of Product |
United States |
Synthesis of the Precursor: N α Benzyloxycarbonyl L Asparagine Z L Asn
The most common and scalable method for N-protection of L-asparagine is the Schotten-Baumann reaction. This involves reacting L-asparagine with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Z-Cl) in an aqueous alkaline solution. Key parameters that are optimized for scalability include pH, temperature, and the rate of reagent addition. google.comgoogle.com
Several patented industrial processes for the synthesis of the closely related N-benzyloxycarbonyl-L-aspartic acid highlight the critical conditions applicable to Z-L-asparagine synthesis. Maintaining a specific pH range, typically between 9.0 and 13.5, is crucial. google.comgoogle.comgoogle.com This controlled basicity ensures the deprotonation of the α-amino group, enhancing its nucleophilicity for attack on the benzyl chloroformate, while minimizing side reactions like the hydrolysis of the protecting agent to benzyl alcohol. google.com Temperature control, often between 5°C and 55°C, is another vital factor; higher temperatures can reduce reaction cycle times but may increase the risk of byproduct formation and racemization. google.comgoogle.com
The table below summarizes typical conditions found in scalable syntheses of N-Z protected amino acids, which are analogous to the synthesis of Z-L-Asn.
| Parameter | Condition Range | Rationale / Impact | Reference |
|---|---|---|---|
| Starting Material | L-Aspartic Acid / L-Asparagine | The amino acid to be protected. | google.comgoogle.com |
| Protecting Agent | Benzyl Chloroformate (Z-Cl) | Source of the benzyloxycarbonyl (Z) protecting group. | google.com |
| pH | 9.2 - 13.8 | Optimizes nucleophilicity of the α-amino group and minimizes Z-Cl decomposition. High pH (12.0-13.5) can suppress dipeptide by-product formation. | google.comgoogle.com |
| Temperature | 5°C - 55°C | Affects reaction rate and yield. Higher temperatures (35-55°C) can significantly reduce cycle time. | google.comgoogle.com |
| Base | Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Used to maintain the desired alkaline pH throughout the reaction. | google.comprepchem.com |
| Additives | Surfactants / Buffers | Surfactants can increase reaction rate, while buffers prevent wide pH fluctuations. | google.com |
Synthesis of N α Z L Asparagine Ethyl Ester
Chemo- and Regioselectivity in the Functionalization of Asparagine
The chemical structure of asparagine presents a challenge in selective functionalization due to the presence of three reactive groups: the α-amino group, the α-carboxyl group, and the side-chain carboxamide (-CONH₂). nih.gov The synthesis of N-α-Z-L-asparagine ethyl ester requires high chemo- and regioselectivity to modify the α-amino and α-carboxyl groups while leaving the side-chain amide untouched.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. nih.gov
N-protection: In the reaction with benzyl chloroformate, the α-amino group is significantly more nucleophilic than the nitrogen atom of the side-chain amide. By controlling the pH, the α-amino group (pKa ~8.8) is largely in its free, nucleophilic form, whereas the amide is a much weaker nucleophile and remains unreactive. This inherent difference in reactivity allows for the highly chemoselective formation of the N-α-Z bond. google.com
Esterification: During acid-catalyzed esterification, the α-carboxyl group is the target. While the side-chain amide can be hydrolyzed under harsh acidic or basic conditions, the conditions for Fischer esterification are generally controlled to favor the esterification of the carboxylic acid over amide hydrolysis.
Regioselectivity , which is the preference for reaction at one position over another, is a critical consideration, particularly when comparing asparagine to its parent amino acid, aspartic acid. Aspartic acid has two carboxyl groups (α and β), and their selective functionalization is a well-documented challenge. In asparagine, the β-carboxyl group is already converted to an amide, simplifying the regioselectivity challenge to distinguishing the α-carboxyl from the side-chain amide. The use of an N-terminal protecting group like the Z-group is a key strategy to direct subsequent reactions. Once the α-amino group is protected, the α-carboxyl group can be activated for esterification or peptide bond formation without interference from the amino group. chemimpex.comorgsyn.org This protection strategy is fundamental to controlling the sequence of reactions and ensuring that only the desired product is formed. google.com
Stereochemical Control and Maintenance of L-Configuration Purity
Maintaining the stereochemical integrity of the chiral α-carbon is paramount in the synthesis of amino acid derivatives for biological and pharmaceutical applications. The starting material, L-asparagine, possesses the (S)-configuration at the α-carbon, and any racemization during the synthesis would result in a mixture of L- and D-isomers, diminishing the utility of the final product. nih.gov
Racemization is a significant risk under harsh reaction conditions, particularly strong bases, high temperatures, or during the activation of the carboxyl group. spbu.ru
Measures to Prevent Racemization:
During N-protection: The Schotten-Baumann reaction is performed at controlled, often low, temperatures (e.g., 0-10°C) to minimize the rate of racemization. The base concentration and pH are carefully monitored because excessive basicity can promote the abstraction of the α-proton, leading to racemization. google.com
During Esterification: Acid-catalyzed Fischer esterification is generally considered to be a safe method regarding racemization. The reaction mechanism does not typically involve the formation of an intermediate that would readily lose its stereochemical configuration. acs.org
Carboxyl Group Activation: Although not part of the synthesis of the ester itself, it is crucial to note that if the carboxyl group of N-α-Z-L-asparagine were to be activated (e.g., for peptide synthesis), the risk of racemization via an oxazolone (B7731731) (azlactone) intermediate would be high. spbu.ru The synthesis of the ethyl ester, a stable derivative, circumvents this immediate risk, providing a stereochemically pure building block for further use. chemimpex.com
The purity and stereochemical integrity of the final product and its precursors are confirmed using various analytical techniques.
| Analytical Method | Purpose | Reference |
|---|---|---|
| Polarimetry | Measures the specific optical rotation ([α]D) to confirm the bulk enantiomeric purity. A deviation from the known value for the L-isomer indicates racemization or impurities. | nih.gov |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the L- and D-enantiomers, providing a precise measurement of enantiomeric excess (ee). | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can be used with chiral shift reagents to distinguish between enantiomers. | nih.gov |
| Melting Point Analysis | A sharp, defined melting point is indicative of high purity. Racemic mixtures often have different melting points than pure enantiomers. | nih.govorgsyn.org |
By implementing strict control over reaction conditions and utilizing appropriate analytical methods, scalable synthetic routes can reliably produce this compound with the high chemical and stereochemical purity required for its applications.
Applications of N α Z L Asparagine Ethyl Ester in Advanced Organic and Peptide Synthesis
Role as a Building Block in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), was the primary method for creating peptides before the widespread adoption of solid-phase techniques. In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the intermediate products are isolated and purified after each step. N-α-Z-L-asparagine ethyl ester is well-suited for this classical strategy, where the ethyl ester provides carboxyl protection that is stable to the conditions required for peptide coupling and can be selectively removed later.
The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. This compound, with its free side-chain amide and protected termini, would typically be the N-component in a coupling reaction, reacting with an activated C-component. However, if the ethyl ester were to be saponified to the corresponding carboxylic acid (N-α-Z-L-asparagine), it could then be activated for coupling.
The activation of Z-protected asparagine is commonly achieved using a variety of reagents.
Carbodiimides : Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are cost-effective and widely used activators. bachem.comwiley-vch.de They react with the carboxyl group to form a highly reactive O-acylisourea intermediate. wiley-vch.de To minimize the risk of racemization and other side reactions, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is almost always used in conjunction with carbodiimides. bachem.combiosynth.comgoogle.com The combination of DCC/HOBt or DIC/HOBt has been a standard for decades in solution-phase synthesis. biosynth.comgoogle.com
Phosphonium Reagents : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. chemimpex.com These reagents convert the carboxylic acid into a benzotriazolyl ester, which then reacts efficiently with the amine component. While more common in solid-phase synthesis, they are also employed in solution-phase work, particularly for difficult couplings.
The choice of coupling reagent when using a derivative like N-α-Z-L-asparagine is critical for ensuring high yield and purity.
| Coupling Reagent Class | Specific Examples | Additive | Key Characteristics & Applications |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | 1-Hydroxybenzotriazole (HOBt) | Forms an O-acylisourea intermediate. HOBt is added to suppress racemization and prevent side reactions. DCC is common in solution-phase; the urea (B33335) byproduct precipitates and can be filtered off. bachem.comwiley-vch.de |
| Phosphonium Reagents | PyBOP, PyAOP | None required (contains HOBt/HOAt analogue) | Highly efficient and fast-acting, often used for sterically hindered or difficult couplings. Generates less-problematic byproducts than carbodiimides. chemimpex.comug.edu.pl |
This table is generated based on common practices in peptide synthesis.
When incorporating asparagine residues, chemists face specific challenges. The primary side reaction during the activation of the carboxyl group of N-protected asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine derivative. chemimpex.com This irreversible reaction leads to a modified peptide that is difficult to separate from the desired product.
Strategies to mitigate this include:
Careful Selection of Activation Method : The propensity for nitrile formation is dependent on the activation method. Using pre-formed active esters, such as pentafluorophenyl (OPfp) esters, can sometimes provide better results than in-situ activation with powerful reagents like carbodiimides, which can promote dehydration. google.comchemimpex.com
Use of Side-Chain Protection : Although the defining feature of this compound is its unprotected side chain, in cases of severe side reactions, chemists may opt for an asparagine derivative with side-chain protection, such as the trityl (Trt) or trimethoxybenzyl (Tmob) group. google.comchemimpex.com These bulky groups prevent dehydration but require an additional deprotection step at the end of the synthesis.
Control of Reaction Conditions : Performing the coupling reaction at low temperatures (e.g., 0 °C) can help to slow down the rate of the dehydration side reaction relative to the desired peptide bond formation. biosynth.com
Another general concern during peptide coupling is racemization , the loss of stereochemical integrity at the α-carbon. The use of additives like HOBt is a primary strategy to suppress this side reaction by minimizing the lifetime of the highly reactive, racemization-prone O-acylisourea intermediate and promoting the formation of a less reactive HOBt-ester. bachem.comwiley-vch.de
Solution-phase synthesis is particularly amenable to segment condensation, where smaller, protected peptide fragments are synthesized and then coupled together to form a larger peptide. oup.comucl.ac.uk This convergent approach can be more efficient than a linear, stepwise synthesis for long peptides.
In this context, this compound could serve as the C-terminal residue of a protected peptide fragment. The synthesis would proceed by deprotecting the Z-group of the ester (typically via catalytic hydrogenation) and coupling the resulting free amine with the activated carboxyl group of another protected amino acid or peptide. This process would be repeated to build a fragment, such as Z-Ala-Val-Asn-OEt. The ethyl ester serves as a stable protecting group throughout the fragment's synthesis. Once the desired fragments are prepared, they are coupled together. For example, the ethyl ester of one fragment can be saponified (hydrolyzed with base) to reveal the free carboxylic acid, which is then activated and coupled to the deprotected N-terminus of a second fragment.
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the dominant method for peptide production today. In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated through sequential deprotection and coupling cycles.
This compound is generally not compatible with standard SPPS protocols for several reasons:
C-Terminal Anchor : In SPPS, the C-terminus of the first amino acid is covalently attached to the resin via a linker. An amino acid with a pre-existing C-terminal ester, like the ethyl ester, cannot be attached to the resin.
Orthogonality of the Z-Group : The most common SPPS chemistry today is the Fmoc/tBu strategy. The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups (like tBu, Boc, Trt) and the resin linker are cleaved with strong acid (e.g., trifluoroacetic acid, TFA). bachem.combiosynth.com The benzyloxycarbonyl (Z) group is not orthogonal to this scheme; its removal requires conditions like strong acidolysis (HBr in acetic acid) or catalytic hydrogenation, which are incompatible with the standard SPPS workflow and resin linkers. peptide.com While the Z-group was used for side-chain protection in the older Boc-based SPPS, its use as an Nα-protectant in any form of SPPS is rare. peptide.com
Although this compound itself is not a standard SPPS building block, the challenges associated with incorporating asparagine are highly relevant to any synthetic strategy. The most notorious side reaction involving asparagine (and aspartic acid) in Fmoc-SPPS is aspartimide formation . nih.goviris-biotech.de
This intramolecular cyclization occurs when the backbone amide nitrogen, exposed after Fmoc deprotection, attacks the side-chain ester of the preceding aspartic acid or the side-chain amide of asparagine. In the case of aspartic acid, this is particularly problematic during the base-mediated Fmoc removal step. The resulting five-membered succinimide (B58015) ring (aspartimide) is prone to racemization and can be opened by the piperidine (B6355638) used for deprotection, leading to a mixture of desired α-peptide, undesired β-peptide (where the peptide bond is formed with the side-chain carboxyl group), and their piperidide adducts. iris-biotech.deiris-biotech.de This side reaction is highly sequence-dependent, occurring most frequently at Asp-Gly, Asp-Asn, and Asp-Ser sequences. iris-biotech.de
| Strategy | Description | Examples |
| Modified Deprotection | Using weaker bases or adding HOBt to the piperidine solution can reduce the rate of aspartimide formation. | 20% Piperidine with 0.1M HOBt; using DBU/piperidine mixtures. biotage.com |
| Sterically Hindered Side-Chain Esters | For aspartic acid, using bulky esters on the side chain physically blocks the nucleophilic attack from the backbone nitrogen. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(O-3-Mpe)-OH. biotage.com |
| Backbone Protection | A protecting group on the amide nitrogen following the problematic residue prevents cyclization. | Use of dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine (B1666218) nitrogen. iris-biotech.de |
| Cyanosulfurylides | A novel protecting group for the aspartic acid side chain that masks the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation. It is removed chemoselectively at the end of the synthesis. researchgate.net | Fmoc-Asp(CSY)-OH. researchgate.net |
This table summarizes modern strategies to combat aspartimide formation, a critical issue for any asparagine/aspartic acid-containing peptide synthesis.
Methodological Advancements for Improved Coupling Efficiency on Solid Support
The incorporation of asparagine residues during solid-phase peptide synthesis (SPPS) is often challenging. google.com The primary difficulties include the poor solubility of some protected asparagine derivatives and the propensity for side reactions, such as the dehydration of the side-chain amide to a nitrile. google.com Furthermore, sequences rich in asparagine can lead to inter-chain hydrogen bonding, causing peptide aggregation on the solid support and significantly reducing the efficiency of subsequent coupling steps. google.com
Methodological advancements to overcome these hurdles focus on optimizing protecting group strategies and coupling conditions. The use of side-chain protecting groups for the asparagine amide, such as the trityl (Trt) group in Fmoc-based chemistry, is a common strategy to minimize side reactions and improve the solubility of the building block. peptide.com
This compound is primarily suited for solution-phase synthesis or for the preparation of peptide fragments that are later used in solid-phase approaches. openaccessjournals.comspbu.ru In the context of improving efficiency, the principles derived from SPPS are informative. The choice of coupling reagents and conditions is critical to drive the reaction to completion and avoid side products. researchgate.net For difficult couplings, including those involving asparagine, a combination of potent activating agents and optimized reaction conditions, such as elevated temperatures, can enhance efficiency. researchgate.net
The table below outlines general strategies that have been developed to improve the coupling efficiency of amino acids like asparagine on solid supports, principles that inform the use of any asparagine derivative in peptide synthesis.
Table 1: Strategies to Enhance Coupling Efficiency of Asparagine Derivatives on Solid Support
| Strategy | Description | Key Findings & Research |
| Side-Chain Protection | The amide side chain of asparagine is protected with bulky groups like Trityl (Trt) or 2,4,6-trimethoxybenzyl (Tmob). google.com | Protection minimizes dehydration side reactions and prevents inter-chain hydrogen bonding that leads to aggregation. It also improves the solubility of the protected amino acid derivative in organic solvents used for SPPS. google.compeptide.com |
| Optimized Coupling Reagents | Use of highly efficient coupling reagents such as HATU, HBTU, or COMU in combination with a base like DIEA. peptide.comresearchgate.net | These reagents form highly reactive esters in situ, promoting faster and more complete amide bond formation, which is crucial for sterically hindered or aggregation-prone sequences. peptide.comresearchgate.net |
| In Situ Neutralization | The deprotected amine salt on the resin is neutralized simultaneously with the coupling step, rather than in a separate step. | This method, often employed with HATU or HBTU reagents, can improve coupling yields by maintaining a more favorable reaction environment. peptide.com |
| Elevated Temperature | Performing the coupling reaction at a controlled, elevated temperature (e.g., 35-50°C). researchgate.net | Increased temperature can provide the necessary energy to overcome the activation barrier for difficult couplings, disrupting secondary structures and improving reaction rates. researchgate.net |
Precursor for the Synthesis of Asparagine-Containing Peptidomimetics and Conformationally Restricted Analogues
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to enhance properties like stability against enzymatic degradation or improved oral bioavailability. Conformationally restricted analogues are a subset of peptidomimetics where the molecule's flexibility is reduced, often leading to increased receptor affinity and selectivity. nih.gov
This compound serves as a versatile starting material for such syntheses. The protected functional groups (Z-group and ethyl ester) allow for selective chemical manipulation of the asparagine side chain or its incorporation into a larger scaffold. For instance, the core structure can be used to build dipeptides where the central amide bond is replaced by a non-hydrolyzable linkage, such as a thioether bridge. google.com
The synthesis of conformationally restricted analogues often involves cyclization. nih.gov A protected linear peptide fragment containing the this compound can be synthesized and, after selective deprotection, cyclized to form a rigid structure. The investigation of such analogues is crucial for improving the binding affinity of inhibitors for therapeutic targets, such as enzymes. nih.gov
Table 2: Applications of Asparagine Precursors in Peptidomimetic and Conformationally Restricted Analogue Synthesis
| Application Area | Synthetic Approach | Role of this compound |
| Backbone Modification | Replacement of the scissile amide bond with a stable isostere (e.g., thioether, reduced amide). | The protected asparagine derivative can be incorporated into a sequence where one of the peptide bonds is replaced, creating a more stable peptidomimetic. google.com |
| Cyclic Peptides | Synthesis of a linear peptide precursor followed by head-to-tail or side-chain cyclization. | After incorporation into a linear peptide, the terminal protecting groups (Z and ethyl ester) can be selectively removed to facilitate cyclization, leading to a conformationally constrained molecule. nih.gov |
| Side-Chain Modification | Alteration of the asparagine side chain to introduce new functionalities or steric constraints. | The protected N- and C-termini allow chemists to perform reactions specifically on the side-chain amide, although this is less common than backbone modification. |
| Scaffold-Based Mimetics | Using the amino acid structure as a component to build upon a non-peptide scaffold. | The asparagine derivative can be attached to a central scaffold molecule to project the key pharmacophoric elements in a specific spatial orientation. |
Advanced Spectroscopic and Chromatographic Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution. numberanalytics.com For N-α-Z-L-asparagine ethyl ester, NMR studies are crucial for understanding its conformational landscape, which is influenced by the presence of multiple rotatable bonds.
Elucidation of Rotameric States and Torsional Angle Preferences
The presence of the carbamate (B1207046) group and the ester functionality in this compound introduces the possibility of multiple rotameric states due to hindered rotation around the C-N bond. acs.orgru.nl These rotamers can exist in equilibrium, often leading to the observation of duplicated signals in the ¹H and ¹³C NMR spectra. mdpi.comuzh.ch The relative populations of these conformers are influenced by factors such as solvent and temperature. acs.org
Torsional angles, such as phi (φ) and psi (ψ) along the peptide backbone, define the secondary structure of peptides and proteins. acs.orgwwpdb.org While this compound is a single modified amino acid, the principles of torsional angle determination are still relevant to understanding its preferred conformation. Techniques that correlate chemical shifts with torsional angles can provide insights into the molecule's spatial arrangement. nih.govnih.gov For instance, the analysis of ¹H-¹H coupling constants and the use of specialized NMR experiments can help in determining the preferred rotameric states and the dihedral angles around the various single bonds. acs.org
| Parameter | Description | Typical NMR Method |
| Rotameric State | The isomeric state arising from restricted rotation around a single bond, such as the C-N amide bond. | ¹H and ¹³C NMR, observing for duplicated signals. |
| Torsional Angle (e.g., φ, ψ) | The dihedral angle between four sequentially bonded atoms, defining the conformation around the central bond. | J-coupling analysis, NOE-based distance restraints. nih.govyoutube.com |
Dynamic NMR Studies for Investigating Amide Bond Rotation Barriers
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and thermodynamics of conformational exchange processes. numberanalytics.com By acquiring NMR spectra at different temperatures (Variable Temperature NMR), it is possible to observe changes in the lineshapes of the signals corresponding to the interconverting rotamers. numberanalytics.comox.ac.uk At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each rotamer are observed. As the temperature increases, the rate of rotation around the amide bond increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. numberanalytics.commdpi.com
By analyzing the lineshape changes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the amide bond rotation. mdpi.com This provides quantitative information about the rotational barrier, which is influenced by the electronic and steric properties of the substituents on the amide bond. mdpi.com
| Temperature | Observation | Interpretation |
| Low Temperature | Sharp, distinct signals for each rotamer. | Slow exchange limit. |
| Intermediate Temperature | Broadened signals. | Coalescence point, where exchange rate is comparable to the frequency difference between the signals. |
| High Temperature | Sharp, single averaged signal. | Fast exchange limit. |
Application of Advanced NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity Determinations
Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable for determining the spatial proximity of protons within a molecule. youtube.comub.edu These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are directly connected by chemical bonds. youtube.com
For this compound, NOESY or ROESY spectra can be used to:
Confirm the identity of rotamers: By observing specific cross-peaks between protons that are only close in one particular conformation.
Determine relative stereochemistry: By establishing through-space connectivities between different parts of the molecule.
Provide distance restraints for molecular modeling: The intensity of the NOE/ROE cross-peak is related to the distance between the interacting protons, which can be used to generate a three-dimensional model of the molecule. youtube.com
The choice between NOESY and ROESY depends on the molecular size and the correlation time of the molecule in the chosen solvent. ub.edu
Mass Spectrometry (MS) Applications in Reaction Monitoring and Complex Product Characterization
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the identity of synthesized compounds, monitoring reaction progress, and characterizing complex products. acs.orgacdlabs.com
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isomeric Differentiation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound, confirming its molecular formula.
While HRMS can confirm that two molecules are isomers (i.e., they have the same molecular formula and therefore the same exact mass), it generally cannot differentiate between them without the aid of a separation technique like liquid chromatography. nih.govvanderbilt.edu Therefore, coupling liquid chromatography with HRMS (LC-HRMS) is a powerful approach for separating and identifying isomers. nih.gov
| Technique | Information Provided | Application to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass-to-charge ratio (m/z). | Determination of elemental composition and confirmation of molecular formula. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of components in a mixture followed by mass analysis. | Separation from starting materials, byproducts, and potential isomers. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Sequence Information
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of fragment ions (product ions). acs.orgscirp.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity and elucidate its connectivity. orgchemboulder.comresearchgate.net
For this compound, MS/MS analysis would reveal characteristic fragmentation pathways, such as the loss of the ethyl ester group, the benzyloxycarbonyl (Z) protecting group, or parts of the asparagine side chain. researchgate.net By analyzing the masses of the fragment ions, one can piece together the structure of the original molecule. ncsu.eduresearchgate.net This is particularly useful in peptide chemistry for confirming the amino acid sequence. acs.org
Chromatographic Techniques for Rigorous Separation and Purity Assessment in Research Contexts
Chromatography is a cornerstone for the analysis of this compound, providing powerful tools for separation and purity evaluation.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the synthesis of this compound and for assessing its purity. By separating the compound from starting materials, by-products, and degradation products, HPLC allows researchers to track the progress of a reaction and to quantify the purity of the final product.
Reversed-phase HPLC is the most common modality used for this purpose. In a typical setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. google.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all components in the reaction mixture. google.comgoogle.com Trifluoroacetic acid (TFA) is frequently added to the mobile phase at a low concentration (e.g., 0.05% to 0.1%) to improve peak shape and resolution by acting as an ion-pairing agent. google.comgoogle.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzyloxycarbonyl (Z) group provides a strong chromophore, typically monitored at wavelengths around 220-230 nm. google.com
Detailed Research Findings: In the synthesis of peptides and protected amino acids, HPLC is used to confirm the completion of coupling reactions and to identify any side reactions. For instance, during the esterification of N-α-Z-L-asparagine, HPLC can distinguish the starting carboxylic acid from the desired ethyl ester product based on their different retention times. The presence of impurities, such as the corresponding D-isomer or by-products from the removal of protecting groups, can also be detected and quantified. The results from HPLC analyses guide the optimization of reaction conditions and the development of effective purification protocols. google.com
Below is a table summarizing typical HPLC conditions used for the analysis of protected amino acids, which are applicable to this compound.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., Vydac 218TP) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.05% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.05% TFA in Acetonitrile | Organic component for elution. |
| Gradient | Linear gradient, e.g., 5% to 100% B over 20 min | To elute compounds with varying polarities. |
| Flow Rate | 1.0 - 1.7 mL/min | To ensure efficient separation. |
| Detection | UV at 230 nm | To detect the peptide bonds and protecting groups. |
| Temperature | Ambient or controlled (e.g., 40 °C) | To ensure reproducible retention times. |
This data is representative of methods used for similar compounds as described in the literature. google.comgoogle.com
Chiral Chromatography for Enantiomeric Purity Determination of the L-Isomer
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, ensuring the enantiomeric purity of this compound is crucial. Chiral chromatography is the definitive method for separating and quantifying the L- and D-enantiomers.
This can be achieved in two primary ways: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. For direct separation, CSPs that exhibit stereoselective interactions, such as those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin), or P-CAP, are employed. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. sigmaaldrich.com
Indirect methods involve reacting the amino acid ester with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column (like C18). researchgate.net
Detailed Research Findings: Research has demonstrated that chiral stationary phases like CHIROBIOTIC T, based on the macrocyclic glycopeptide teicoplanin, are effective for the chiral separation of various N-protected amino acids. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the CSP. For N-blocked amino acids, a polar ionic mobile phase or a reversed-phase mobile phase can be effective. sigmaaldrich.com Chiral HPLC monitoring can ensure an enantiomeric excess (ee) of greater than 98% at each step of a synthesis.
The table below outlines typical conditions for chiral separation.
| Parameter | Method 1: Direct Separation | Method 2: Indirect (Derivatization) |
| Column | Chiral Stationary Phase (e.g., CHIROBIOTIC T) | Standard Reversed-Phase C18 |
| Mobile Phase | Varies by CSP (e.g., Methanol/Ethanol (B145695)/Acetonitrile) | Aqueous Methanol or Acetonitrile |
| Derivatizing Agent | Not applicable | Chiral Reagent (e.g., (S)-NIFE) |
| Detection | UV (based on Z-group) | UV or Fluorescence (based on derivative) |
| Principle | Enantiomers interact differently with the CSP. | Diastereomers have different physical properties allowing separation on achiral columns. |
This data is based on established methods for the chiral resolution of amino acid derivatives. sigmaaldrich.comresearchgate.net
Other Specialized Analytical Techniques for Specific Research Inquiries
Beyond HPLC, other analytical techniques can provide complementary information about this compound. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for confirming the molecular weight of the compound and for structural elucidation. Electrospray ionization (ESI) is a soft ionization technique commonly used that allows for the detection of the intact molecular ion, providing definitive mass confirmation. bas.bg
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is used to confirm the chemical structure of the compound. It provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for verification that the desired esterification and protection have occurred at the correct positions.
Reactivity and Reaction Mechanism Studies of N α Z L Asparagine Ethyl Ester
Investigation of Side-Chain Reactivity and Modifications (Asparagine Amide Group)
The amide group in the side chain of asparagine is a key site for potential side reactions during peptide synthesis.
Deamidation is a common non-enzymatic modification of asparagine residues in peptides and proteins that can significantly impact their structure and function. wikipedia.org The process typically proceeds through a succinimide (B58015) intermediate. wikipedia.org The nitrogen atom of the peptide bond following the asparagine residue nucleophilically attacks the carbonyl group of the asparagine side chain, forming a five-membered succinimide ring. wikipedia.orgresearchgate.net This intermediate can then be hydrolyzed to form a mixture of aspartyl and isoaspartyl residues. wikipedia.orgresearchgate.net The rate of deamidation is influenced by several factors, including the surrounding amino acid sequence, pH, and temperature. wikipedia.orgtaylorandfrancis.comnih.gov Sequences such as -Asp-Gly-, -Asp-Asp-, and -Asp-Asn- are particularly prone to aspartimide formation. nih.gov
Several strategies have been developed to minimize this side reaction during peptide synthesis. These include:
Use of bulky protecting groups: Employing sterically demanding protecting groups on the aspartic acid side-chain can hinder the formation of the aspartimide ring. iris-biotech.de
Optimized reaction conditions: Carrying out digestions in specific buffers, such as 20 mM Tris buffer at pH 7.8 with 10% acetonitrile (B52724), has been shown to reduce asparagine deamidation artifacts. researchgate.net
Backbone protection: The use of backbone-protecting groups can also suppress aspartimide formation. nih.gov
Chemical additives: The addition of acidic modifiers to the reaction mixture can reduce the extent of aspartimide formation. nih.gov
Table 1: Factors Influencing Asparagine Deamidation
| Factor | Description |
| Sequence | The amino acid following the asparagine residue significantly affects the rate of deamidation. Glycine (B1666218), aspartic acid, and asparagine are particularly problematic. nih.goviris-biotech.de |
| pH | Deamidation is generally favored in neutral to basic conditions. wikipedia.orgmdpi.com |
| Temperature | Higher temperatures can accelerate the rate of deamidation. wikipedia.org |
| Protecting Groups | The choice of side-chain protecting group for asparagine can influence the propensity for aspartimide formation. iris-biotech.de |
While less common than deamidation, the amide side chain of asparagine can undergo N-alkylation and acylation. Selective N-alkylation of amino acids is a valuable tool for modifying peptides to enhance their properties, such as lipophilicity. core.ac.uk Direct N-alkylation of unprotected amino acids has been achieved using alcohols in the presence of a catalyst. core.ac.uk
Acylation of the asparagine side chain can also occur. For instance, in the synthesis of the N-myristoyl-d-Asn fragment, N-acylation with myristoyl chloride is a key step. nih.gov S-to-N acyl transfer is another chemoselective method for amide bond formation that has applications in peptide and protein synthesis. nih.gov
Reactivity and Selective Cleavage of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com
The most common method for the removal of the Z group is catalytic hydrogenolysis, typically using palladium on carbon (Pd-C) as a catalyst and hydrogen gas. masterorganicchemistry.com This method is valued for its mild, neutral pH conditions, which are compatible with many other functional groups. masterorganicchemistry.com
Alternative deprotection strategies exist, including enzymatic methods. A Cbz-ase enzyme has been identified that can hydrolyze the Cbz group, offering a biocatalytic approach to deprotection. rsc.org
Protecting group strategies in peptide synthesis rely on the principle of orthogonality, where one protecting group can be selectively removed in the presence of others. organic-chemistry.org The Z group is orthogonal to the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. organic-chemistry.orgiris-biotech.de The Boc group is acid-labile, while the Fmoc group is base-labile. organic-chemistry.orgiris-biotech.de This orthogonality allows for the selective deprotection of different parts of a peptide during its synthesis. For example, a Boc-protected amine can be deprotected with acid while an Fmoc-protected amine remains intact, and vice versa. organic-chemistry.org A novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been developed, which is also tolerant of N-Boc groups. nih.gov
Table 2: Orthogonality of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Condition |
| Benzyloxycarbonyl | Z, Cbz | Hydrogenolysis (e.g., H₂, Pd-C) masterorganicchemistry.com |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) masterorganicchemistry.comiris-biotech.de |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) organic-chemistry.orgiris-biotech.de |
Reactivity of the Ethyl Ester Protecting Group and its Cleavage
The ethyl ester group protects the C-terminal carboxylic acid. It can be cleaved under various conditions, most commonly through saponification. Saponification involves treating the ester with a base, such as sodium hydroxide, in an aqueous or alcoholic solution to hydrolyze the ester and yield the carboxylate salt. For instance, saponification of Z-Pro-Phe-OEt has been carried out to yield the corresponding carboxylic acid. oup.com The choice of ester can influence the ease of cleavage, with tert-butyl esters being more resistant to mild hydrolysis compared to ethyl esters.
Stereomutation (Racemization) Mechanisms and Control in Peptide Coupling Reactions
The stereochemical integrity of amino acid residues is paramount in peptide synthesis to ensure the desired biological activity and three-dimensional structure of the final peptide. For N-α-Z-L-asparagine ethyl ester, as with other chiral amino acid derivatives, the risk of racemization (the conversion of the L-enantiomer to a mixture of L- and D-enantiomers) is a significant concern during the activation of the carboxyl group and subsequent peptide bond formation. Urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group, are known to generally suppress racemization compared to other N-protecting groups. bachem.comthieme-connect.de
The primary mechanism responsible for the racemization of asparagine residues during peptide synthesis involves the formation of a succinimide intermediate. nih.gov This process is initiated by the intramolecular attack of the side-chain amide nitrogen on the activated carboxyl group, leading to a five-membered ring. The α-proton of this succinimide intermediate is acidic and can be abstracted by a base, resulting in a planar, resonance-stabilized carbanion. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of L- and D-succinimide derivatives. Subsequent hydrolysis or aminolysis of the succinimide ring can then yield a mixture of L- and D-asparagine residues, as well as β-aspartyl peptides, in the final product. nih.gov
Another potential, though generally less favored for urethane-protected amino acids, pathway for racemization is the direct enolization of the activated carboxyl group. bachem.com In this mechanism, a base directly abstracts the α-proton of the activated amino acid ester, forming an enolate intermediate which is planar and can be reprotonated to yield the D-enantiomer.
The extent of racemization is highly dependent on the reaction conditions, including the choice of coupling reagent, the nature of the base employed, the solvent, and the reaction temperature.
Detailed Research Findings
While specific quantitative data for the racemization of this compound across a wide range of conditions is not extensively documented in publicly available literature, the principles governing its stereomutation can be inferred from studies on similar Z-protected and asparagine-containing peptides. The following table summarizes the expected trends in racemization based on the selection of common peptide coupling reagents and additives. The data illustrates the general principles of controlling racemization during the coupling of a Z-protected asparagine derivative.
| Coupling Reagent/Method | Additive | Base | Solvent | Expected Degree of Racemization | Comments |
|---|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | None | NMM (N-Methylmorpholine) | DMF (Dimethylformamide) | High | Carbodiimides without additives are known to cause significant racemization. peptide.com |
| DCC | HOBt (1-Hydroxybenzotriazole) | NMM | DMF | Low | HOBt acts as a racemization suppressant by forming an active ester that is less prone to racemization. peptide.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DIPEA (N,N-Diisopropylethylamine) | CH2Cl2 | Low | Similar to DCC/HOBt, EDC in the presence of HOBt effectively minimizes racemization. peptide.com |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None (contains HOBt moiety) | DIPEA | DMF | Very Low | Uronium-based reagents like HBTU are highly efficient and generally lead to low levels of racemization. peptide.comthieme-connect.de |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None (contains HOAt moiety) | DIPEA | DMF | Very Low | The presence of the HOAt moiety makes HATU even more effective at suppressing racemization than HBTU. thieme-connect.de |
| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | None (contains HOBt moiety) | DIPEA | DMF | Very Low | BOP is a highly effective coupling reagent with minimal racemization, but produces a carcinogenic byproduct. peptide.compeptide.com |
| Mixed Anhydride (B1165640) (e.g., with isobutyl chloroformate) | None | NMM | THF (Tetrahydrofuran) | Moderate | Requires careful temperature control (low temperatures) to minimize racemization. |
Control of stereomutation during the coupling of this compound relies on several key strategies:
Choice of Coupling Reagent and Additives: The use of coupling reagents that incorporate a racemization-suppressing additive, such as HOBt or its more reactive analogue HOAt, is crucial. Onium salts like HBTU, HATU, and BOP, which form the active ester in situ, are generally preferred for minimizing racemization. peptide.comthieme-connect.de The addition of HOBt to carbodiimide-mediated couplings significantly reduces the extent of racemization. peptide.com
Base Selection: The basicity and steric hindrance of the tertiary amine used can influence the rate of racemization. peptide.com Less nucleophilic and sterically hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are often favored over more basic and less hindered amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to reduce base-catalyzed epimerization.
Temperature Control: Performing the coupling reaction at low temperatures (e.g., 0 °C) is a common practice to decrease the rate of both the desired coupling reaction and the undesired racemization side reaction. This is particularly important when using methods that are more prone to racemization, such as the mixed anhydride method.
Solvent Effects: The polarity of the solvent can also play a role. Less polar solvents may sometimes reduce the risk of racemization. thieme-connect.de
By carefully selecting the coupling reagents, additives, base, and reaction temperature, the stereochemical integrity of the asparagine residue can be effectively maintained during peptide synthesis.
Table of Mentioned Compounds
Theoretical and Computational Investigations of N α Z L Asparagine Ethyl Ester
Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Conformational Analysis
Quantum chemical calculations are fundamental in predicting the properties of a molecule from first principles. For a molecule like N-α-Z-L-asparagine ethyl ester, these methods can offer profound insights into its preferred shapes, the distribution of electrons, and the subtle interplay of internal forces.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G* or higher, would be employed to predict bond lengths, bond angles, and dihedral angles. nih.gov
Studies on similar amino acid derivatives, such as N-acetyl-L-Asp and N-acetyl-L-Glu, have successfully used DFT to determine their energy-minimized structures. gre.ac.uk For this compound, the calculations would likely reveal a complex potential energy surface with several low-energy conformers. The final optimized geometry represents a balance between the steric hindrance of the bulky benzyloxycarbonyl (Z) group, the flexibility of the ethyl ester chain, and the intrinsic conformational preferences of the asparagine side chain. Research on L-asparagine monohydrate has also utilized DFT to understand its molecular structure, highlighting the method's applicability. nih.gov
Table 1: Predicted Bond Characteristics from DFT (Illustrative) This table is illustrative, based on typical values for peptide-like structures, as direct computational data for the target molecule is not available.
| Bond | Predicted Length (Å) | Predicted Angle | Dihedral Angle Example |
|---|---|---|---|
| N-Cα | 1.46 | N-Cα-C | 110° |
| Cα-C | 1.53 | Cα-C-O | 117° |
| C=O (amide) | 1.24 | O=C-N | 123° |
The asparagine side chain, with its primary amide group (-CONH2), is a potent participant in hydrogen bonding, acting as both a donor and an acceptor. frontiersin.org Computational analysis of this compound would focus on identifying key intramolecular hydrogen bonds that stabilize its structure. A study on the rotational spectrum of asparagine revealed that its conformational variety is "locked" into a single dominant structure due to a strong intramolecular hydrogen bonding network involving the α-amine, α-carboxylic, and side-chain amide groups. nih.gov
For the this compound, it is highly probable that a similar, though modified, network exists. Potential intramolecular hydrogen bonds could form between:
The N-H of the main chain amide and the carbonyl oxygen of the Z-group or the ester.
The side-chain amide N-H₂ protons and the main-chain carbonyl oxygen or the ester carbonyl oxygen.
The side-chain carbonyl oxygen and the main-chain N-H.
These interactions are critical in defining the molecule's conformational landscape, restricting the rotation around key dihedral angles (φ, ψ, and χ). researchgate.net The analysis of these hydrogen bonds often involves methods like Natural Bond Orbital (NBO) analysis, which can quantify the strength of these interactions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of the most stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. researchgate.net
For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a chosen solvent, most commonly water, to mimic physiological conditions. A suitable force field (e.g., AMBER, CHARMM) would be chosen to define the interactions between atoms. researchgate.net The simulation would reveal how the molecule flexes, rotates, and changes its conformation in response to thermal energy and interactions with solvent molecules.
Key insights from MD simulations would include:
Conformational Flexibility: Identifying which parts of the molecule are rigid and which are flexible. The ethyl ester and the benzyl (B1604629) group are expected to show higher flexibility.
Solvent Shell Structure: Characterizing how water molecules arrange themselves around the solute, particularly around the polar asparagine side chain and the ester group.
Hydrogen Bond Dynamics: Observing the formation and breaking of intramolecular and intermolecular (with solvent) hydrogen bonds over time.
Simulations on related systems, like poly(beta-amino ester) polyplexes, demonstrate the power of MD in understanding the molecular organization and interactions of complex biomolecules in solution. nih.gov
Computational Modeling of Reaction Pathways and Transition States
A significant aspect of asparagine chemistry is its susceptibility to non-enzymatic deamidation, a reaction where the side-chain amide is hydrolyzed to a carboxylic acid, forming an aspartic acid residue. acs.org This process is biologically important as it can act as a "molecular clock" for protein turnover. nih.gov
Computational methods, particularly DFT, are invaluable for mapping the reaction pathway of deamidation for this compound. Such a study would involve:
Reactant and Product Optimization: Calculating the optimized geometries of the reactant (this compound) and the final product (the corresponding aspartic acid derivative).
Intermediate Identification: The deamidation of asparagine is known to proceed through a cyclic succinimide (B58015) intermediate. Computational modeling would locate the structure of this key intermediate.
Transition State Searching: Identifying the high-energy transition state structures that connect the reactant, intermediate, and product. This is crucial for understanding the reaction kinetics.
Energy Profile Calculation: By calculating the energies of all species along the reaction coordinate, an energy profile can be constructed, revealing the activation energy barriers for each step.
These calculations would clarify the mechanism and predict the rate-limiting step of the deamidation process for this specific protected and esterified asparagine derivative.
Ligand-Protein Interaction Studies (e.g., Molecular Docking with Enzymes involved in Peptide Modification)
This compound can be viewed as a substrate or an inhibitor for enzymes that recognize and modify asparagine residues. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov
A prime example of an enzyme that interacts with asparagine is L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartic acid and is used as an anticancer drug. nih.govabap.co.in To study the interaction of this compound with an enzyme like L-asparaginase, the following steps would be taken:
Preparation: Obtain the 3D crystal structure of the enzyme from a database like the Protein Data Bank (PDB). Prepare the 3D structure of the ligand (this compound).
Docking: Use a docking program (e.g., AutoDock Vina) to place the ligand into the active site of the enzyme in various possible conformations and orientations. nih.gov
Scoring and Analysis: The program calculates a binding score for each pose, estimating the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme's active site residues. researchgate.net
Table 2: Illustrative Molecular Docking Results with L-Asparaginase This table is a hypothetical representation of potential interactions, as direct experimental or computational data for the target molecule is not available.
| Ligand Moiety | Potential Interacting Residue in Enzyme | Type of Interaction | Binding Energy (kcal/mol) |
|---|---|---|---|
| Side-chain Amide | Threonine, Aspartic Acid | Hydrogen Bond | -6.5 (Illustrative) |
| Ethyl Ester | Serine | Hydrogen Bond | |
| Benzyl Group | Phenylalanine, Leucine | Hydrophobic |
Following docking, MD simulations of the resulting ligand-protein complex can be performed to assess the stability of the predicted binding mode and to observe any conformational changes in the enzyme or ligand upon binding. nih.gov Such studies are crucial for understanding the molecular basis of enzyme specificity and for the rational design of new enzyme inhibitors or substrates.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for the Synthesis of N-α-Z-L-Asparagine Ethyl Ester
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For protected amino acids like this compound, this involves moving away from hazardous solvents and reagents towards greener alternatives. Future research is focused on several key areas:
Biocatalysis : The use of enzymes, such as asparagine synthetase, presents a promising avenue for the synthesis of L-asparagine and its derivatives. nih.govfrontiersin.org Research into engineering these enzymes could enable the direct and stereoselective synthesis of protected forms of asparagine, minimizing the need for complex protection and deprotection steps common in traditional chemical synthesis. frontiersin.org This approach offers advantages like high efficiency, mild reaction conditions, and reduced environmental pollution. nih.gov
Alternative Solvents : The development of synthesis protocols that utilize water, supercritical fluids, or bio-based solvents instead of traditional volatile organic compounds (VOCs) is a major goal. Research has demonstrated the potential of using aqueous media for certain catalytic reactions, which could be adapted for the synthesis of amino acid esters. rsc.org
Atom Economy : Synthetic strategies are being designed to maximize the incorporation of starting materials into the final product, thereby reducing waste. This principle guides the selection of reagents and reaction pathways to be more efficient and environmentally friendly.
| Parameter | Conventional Synthesis | Emerging Green Approaches |
|---|---|---|
| Catalyst | Chemical catalysts, often involving heavy metals | Biocatalysts (enzymes), organocatalysts frontiersin.org |
| Solvents | Volatile organic compounds (e.g., CH₂Cl₂) | Water, supercritical fluids, bio-solvents rsc.org |
| Byproducts | Often toxic and require disposal | Benign or recyclable byproducts |
| Energy Consumption | Often requires high temperatures and pressures | Typically lower energy requirements, mild conditions |
Advanced Automation and High-Throughput Methodologies in Peptide Synthesis Utilizing this Compound
The demand for synthetic peptides in drug discovery and biomedical research has driven the development of automated and high-throughput synthesis platforms. This compound is a crucial component in these advanced methodologies.
Automated solid-phase peptide synthesis (SPPS) has revolutionized the field by simplifying the iterative process of amino acid coupling and deprotection. nih.govnih.gov Modern synthesizers, including those using microwave assistance or fast-flow technologies, significantly reduce synthesis time while improving the quality of the final peptide. beilstein-journals.orgmit.edu These systems allow for the efficient incorporation of building blocks like this compound into complex peptide chains that would be challenging to produce manually. mit.edu
High-throughput synthesis enables the parallel production of large libraries of peptides, which is invaluable for screening and optimization in drug development. springernature.comnih.gov Methodologies such as the "tea-bag" approach or SPOT synthesis on cellulose (B213188) supports allow for the simultaneous creation of numerous peptide sequences. nih.gov The integration of this compound into these workflows is essential for creating diverse peptide libraries to explore structure-activity relationships. nih.gov
| Methodology | Principle | Advantage for this compound Integration |
|---|---|---|
| Microwave-Assisted SPPS | Uses microwave energy to accelerate coupling and deprotection steps. | Faster incorporation of asparagine residues, potentially reducing side reactions like dehydration. beilstein-journals.org |
| Automated Fast-Flow Peptide Synthesis (AFPS) | Combines SPPS with flow chemistry for rapid, continuous synthesis. | Enables high-fidelity production of long polypeptide chains containing asparagine. mit.edu |
| High-Throughput Parallel Synthesis | Simultaneous synthesis of many different peptides in microtiter plates or on arrays. springernature.comacs.org | Facilitates rapid screening of asparagine-containing peptide libraries for desired properties. acs.org |
Rational Design of Modified Asparagine Derivatives for Enhanced Properties in Peptide Chemistry
While this compound is a standard building block, future research is focused on the rational design of novel asparagine derivatives to confer enhanced properties to peptides. These modifications aim to improve stability, bioactivity, and therapeutic potential.
Improving Metabolic Stability : Peptides often suffer from rapid degradation by proteases in vivo. mdpi.com Modifications such as N-methylation of the peptide backbone or the incorporation of non-natural D-amino acids can increase resistance to enzymatic cleavage. celerion.com Designing asparagine derivatives with these features could prolong the half-life of peptide therapeutics.
Enhancing Receptor Binding : The side chain of asparagine plays a crucial role in molecular interactions, often forming key hydrogen bonds. nih.govrsc.org By modifying the carboxamide side chain, it may be possible to enhance the binding affinity and specificity of a peptide for its target receptor. This is a key focus of rational peptide design, which uses computational models to predict favorable interactions. nih.govacs.org
Controlling Self-Assembly : The hydrogen-bonding capability of the asparagine side chain can be harnessed to control the self-assembly of peptides into supramolecular structures. rsc.org Designing derivatives with altered hydrogen-bonding patterns could allow for the creation of novel biomaterials with tailored properties.
Exploration of Novel Catalytic Approaches in Asparagine Coupling and Modification Reactions
Advances in catalysis are creating new possibilities for forming amide bonds and modifying amino acid side chains with greater efficiency and selectivity.
One emerging area is the use of palladium catalysts for the late-stage functionalization of peptides. rsc.org Research has shown that the native asparagine side chain can act as an internal directing group to guide the arylation of C(sp³)–H bonds at the N-terminus of a peptide. rsc.org This strategy allows for the post-synthetic modification of peptides without the need for pre-installed directing groups, offering a powerful tool for creating structural diversity.
Furthermore, enzymatic approaches are being explored for peptide ligation. Chemo-enzymatic peptide synthesis (CEPS) combines the advantages of chemical synthesis with the high selectivity of enzymes. bachem.com This can be particularly useful for creating long or difficult-to-synthesize peptides, where asparagine incorporation can sometimes be problematic. Enzymes can catalyze the formation of peptide bonds without racemization or side-chain side reactions. bachem.com The development of novel ligases could streamline the synthesis of asparagine-containing proteins.
Integration into Advanced Materials Science or Supramolecular Chemistry Research
The unique properties of the asparagine side chain make it an attractive component for the design of advanced materials and supramolecular assemblies.
Nanomaterials : Asparagine can be used to functionalize nanomaterials, such as graphene oxide, to create novel nanocatalysts. nih.gov In one study, asparagine-modified magnetic graphene oxide was shown to be an efficient and green catalyst for the synthesis of complex organic molecules. nih.gov The integration of peptides built with this compound onto such surfaces could create functional biomaterials for catalysis or sensing.
Supramolecular Chemistry : Peptides can be designed to self-assemble into well-defined nanostructures like fibers, gels, and vesicles. The asparagine side chain, with its ability to form multiple hydrogen bonds, is a key residue for programming these interactions. rsc.org High-throughput methods are being developed to rapidly screen libraries of derivatized peptides to discover novel supramolecular structures. acs.org This allows for the exploration of a vast chemical space to identify materials with desired optical, mechanical, or biological properties. acs.org
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-α-Z-L-asparagine ethyl ester, and how can reaction efficiency be monitored?
- Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Z/Cbz) protecting group to the α-amine of L-asparagine, followed by esterification of the carboxylic acid with ethanol in the presence of a catalyst like HCl or H₂SO₄. Key steps include:
Protection : React L-asparagine with benzyl chloroformate (Cbz-Cl) under alkaline conditions to form N-α-Z-L-asparagine .
Esterification : Treat the protected asparagine with ethanol and an acid catalyst to form the ethyl ester .
- Monitoring : Thin-layer chromatography (TLC) or ¹H NMR can track reaction progress. For example, the disappearance of the free carboxylic acid proton (δ ~12 ppm) in NMR confirms ester formation .
Q. What storage conditions are recommended for this compound to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or degradation of the Cbz protecting group. Pre-cool solvents (e.g., anhydrous ethanol) before use to minimize moisture exposure during handling .
Q. How should researchers handle accidental exposure to this compound in the lab?
- Methodological Answer : Follow general amino acid ester safety protocols:
- Skin contact : Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
- Storage : Keep away from oxidizing agents and heat sources to avoid toxic decomposition products (e.g., NOₓ) .
Advanced Research Questions
Q. How can conflicting NMR data between expected and observed peaks for this compound be resolved?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC or mass spectrometry to rule out impurities .
- Step 2 : Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations) to identify misassignments. For example, the ethyl ester carbonyl typically appears at ~170 ppm, while the Cbz carbonyl resonates at ~155 ppm .
- Step 3 : Analyze solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts, as polar solvents can alter peak positions .
Q. What statistical methods are appropriate for analyzing the purity of this compound across multiple synthesis batches?
- Methodological Answer :
- Data Collection : Use HPLC area-percent purity values from ≥3 independent batches.
- Analysis : Apply ANOVA to assess batch-to-batch variability. A p-value <0.05 indicates significant differences, necessitating process optimization (e.g., adjusting reaction time or temperature) .
- Error Reporting : Include 95% confidence intervals and relative standard deviation (RSD) to quantify precision .
Q. How can researchers optimize the esterification yield of this compound under solvent-free conditions?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., Mg(ClO₄)₂) for efficiency.
- Kinetic Analysis : Use in situ FTIR to monitor ester carbonyl formation (∼1740 cm⁻¹) and determine rate constants. A higher k value correlates with faster reaction completion .
- Scale-Up Considerations : Ensure efficient heat dissipation to avoid side reactions (e.g., Cbz group cleavage) at larger scales .
Data Analysis & Reporting
Q. What are the best practices for reporting the enantiomeric purity of this compound in publications?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase. Report retention times and resolution factor (Rₛ >1.5 indicates baseline separation) .
- Optical Rotation : Measure [α]D²⁵ and compare with literature values for L-asparagine derivatives. Discrepancies ≥5% suggest contamination or racemization .
Q. How should researchers address discrepancies in melting point data for this compound across literature sources?
- Methodological Answer :
- Calibration : Verify instrument calibration using standard reference materials (e.g., pure benzoic acid, m.p. 122°C).
- Sample Prep : Ensure consistent crystallinity via recrystallization from ethanol/water (9:1 v/v). Differences >2°C may indicate polymorphic forms or solvent retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
